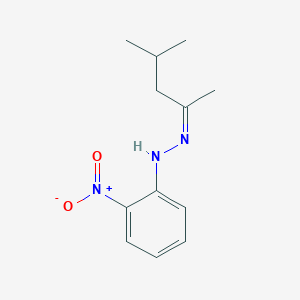
ethyl 1,4-dimethyl-2-(methylthio)-6-phenyl-1,6-dihydro-5-pyrimidinecarboxylate
Übersicht
Beschreibung
Ethyl 1,4-dimethyl-2-(methylthio)-6-phenyl-1,6-dihydro-5-pyrimidinecarboxylate, also known as EMDP, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. EMDP belongs to the class of pyrimidine derivatives, which have been extensively studied for their pharmacological activities.
Wirkmechanismus
The exact mechanism of action of ethyl 1,4-dimethyl-2-(methylthio)-6-phenyl-1,6-dihydro-5-pyrimidinecarboxylate is not fully understood. However, it has been suggested that this compound may act through the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory mediators. This compound has also been shown to modulate the levels of neurotransmitters such as serotonin and dopamine, which are involved in pain perception and mood regulation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory and analgesic effects in animal models. It has also been shown to reduce the severity and frequency of seizures in animal models of epilepsy. This compound has been shown to modulate the levels of various neurotransmitters and cytokines, which are involved in the regulation of pain, inflammation, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 1,4-dimethyl-2-(methylthio)-6-phenyl-1,6-dihydro-5-pyrimidinecarboxylate has several advantages for lab experiments. It is relatively easy to synthesize and has good solubility in various solvents. This compound has also been shown to exhibit good stability under various storage conditions. However, this compound has some limitations for lab experiments. It has poor aqueous solubility, which may limit its use in some experiments. This compound also has limited bioavailability, which may affect its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of ethyl 1,4-dimethyl-2-(methylthio)-6-phenyl-1,6-dihydro-5-pyrimidinecarboxylate. One possible direction is to investigate its potential use in the treatment of Alzheimer's disease. This compound has been shown to exhibit significant neuroprotective effects, which may be beneficial in the treatment of Alzheimer's disease. Another possible direction is to investigate its potential use in the treatment of cancer. This compound has been shown to exhibit significant anticancer activity in vitro, and further studies are needed to evaluate its efficacy in vivo. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
Wissenschaftliche Forschungsanwendungen
Ethyl 1,4-dimethyl-2-(methylthio)-6-phenyl-1,6-dihydro-5-pyrimidinecarboxylate has been studied for its potential therapeutic properties in various disease conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, cancer, and diabetes.
Eigenschaften
IUPAC Name |
ethyl 3,6-dimethyl-2-methylsulfanyl-4-phenyl-4H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2S/c1-5-20-15(19)13-11(2)17-16(21-4)18(3)14(13)12-9-7-6-8-10-12/h6-10,14H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKFCUCXECAMKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N(C1C2=CC=CC=C2)C)SC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N'-[methylenebis(3-nitro-4,1-phenylene)]bis(2,2,2-trifluoroacetamide)](/img/structure/B3835197.png)




![2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-1H-indole](/img/structure/B3835253.png)


![1-[4-(2,4-dichlorophenoxy)butanoyl]-1H-benzimidazole](/img/structure/B3835265.png)


![N-[3-(acetylamino)phenyl]-4-bromobenzamide](/img/structure/B3835291.png)
![N-({[4-tert-butyl-6-(trifluoromethyl)-2-pyrimidinyl]amino}carbonyl)-1-azepanesulfonamide](/img/structure/B3835292.png)
![2,6-di-tert-butyl-4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3835299.png)